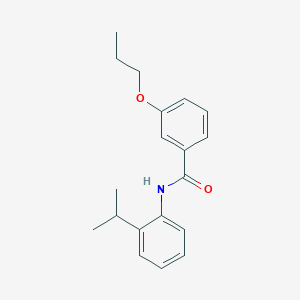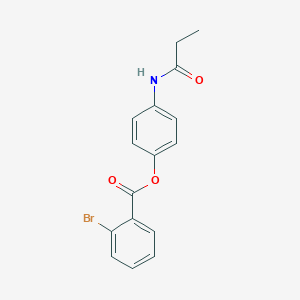![molecular formula C16H11ClN2O2S B268688 N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B268688.png)
N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide, also known as CB-13, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CB-13 is a potent agonist of the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that is widely distributed in the central nervous system.
Wirkmechanismus
N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the CB1 receptor by this compound leads to a variety of cellular responses, including the inhibition of adenylyl cyclase, the activation of mitogen-activated protein kinase (MAPK) signaling pathways, and the modulation of ion channels.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the reduction of oxidative stress, and the modulation of neuronal excitability. It has also been shown to have analgesic effects in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide as a research tool is its high potency and selectivity for the CB1 receptor. This allows for precise modulation of CB1 receptor signaling pathways, which can be useful in understanding the role of the endocannabinoid system in various physiological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide and other synthetic cannabinoids. One area of interest is the development of more selective CB1 receptor agonists that can be used to modulate specific signaling pathways. Another area of interest is the investigation of the potential therapeutic applications of synthetic cannabinoids in the treatment of various neurological disorders. Finally, there is a need for further research on the long-term effects of this compound and other synthetic cannabinoids on physiological processes and behavior.
Synthesemethoden
N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide can be synthesized using a multi-step synthetic route that involves the condensation of 3-chloro-1-benzothiophene-2-carbonyl chloride with 3-aminobenzoic acid, followed by the amidation of the resulting intermediate with ammonia. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of various neurological disorders. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, and has been investigated as a potential treatment for conditions such as multiple sclerosis, Parkinson's disease, and neuropathic pain.
Eigenschaften
Molekularformel |
C16H11ClN2O2S |
|---|---|
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
N-(3-carbamoylphenyl)-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H11ClN2O2S/c17-13-11-6-1-2-7-12(11)22-14(13)16(21)19-10-5-3-4-9(8-10)15(18)20/h1-8H,(H2,18,20)(H,19,21) |
InChI-Schlüssel |
QZARITSZGHZUIF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C(=O)N)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B268605.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268606.png)
![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)
![N-[4-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B268610.png)

![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)




![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)
